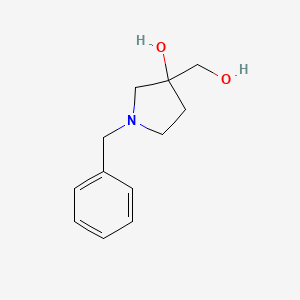
1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol is a chemical compound featuring a central pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with a hydroxymethyl group. This compound is known for its versatility in organic synthesis due to the presence of the hydroxyl group, which allows for further chemical modifications .
Wirkmechanismus
Target of Action
Similar compounds have been used as ligands in the enantioselective addition of diethylzinc to aromatic aldehydes . They have also been used to prepare κ-opioid receptor agonists .
Mode of Action
Based on its structural similarity to other pyrrolidinols, it may interact with its targets to induce changes that lead to the production of optically active secondary alcohols .
Result of Action
Similar compounds have been shown to lead to the production of optically active secondary alcohols .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol can be synthesized through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This reaction is followed by reduction with lithium aluminium hydride and catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The scalability of these methods ensures the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields aldehydes or ketones, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, allowing for the creation of complex molecules.
Biology: The compound is used in the synthesis of bioactive molecules, which can be studied for their biological activities.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of various industrial chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolizine: A bicyclic compound with potential biological activities.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in various chemical reactions.
Uniqueness: 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzyl and hydroxymethyl groups allows for diverse chemical modifications and applications, setting it apart from other similar compounds .
Eigenschaften
IUPAC Name |
1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12(15)6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZODVNSTNGIBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
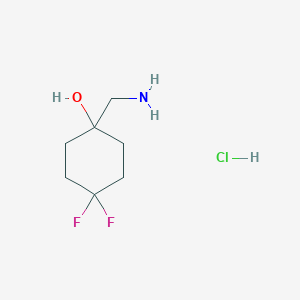
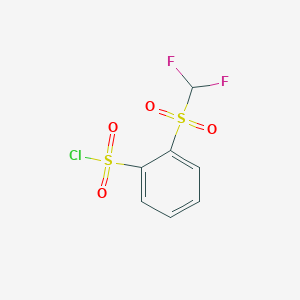
![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2861395.png)
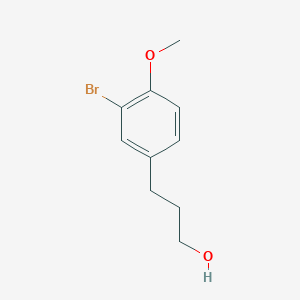



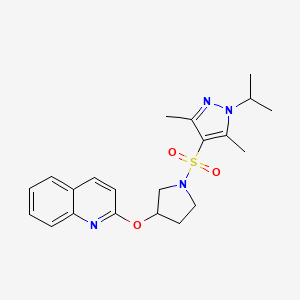
![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)
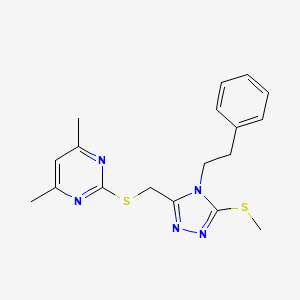
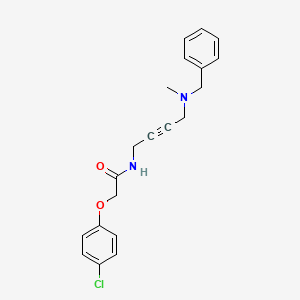
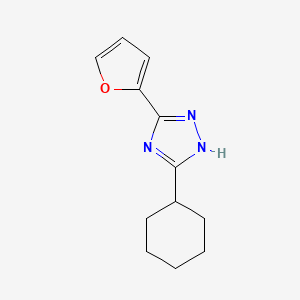
![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3-(2-fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2861412.png)
